molecular formula C13H18ClN3S B1429491 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride CAS No. 1211479-17-2

2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B1429491
CAS No.: 1211479-17-2
M. Wt: 283.82 g/mol
InChI Key: JRRZJNNKSMDGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

化学结构与基本性质

分子组成与立体化学

该化合物的核心结构由以下部分组成:

  • 苯并咪唑环 :包含一个六元芳香苯环与五元咪唑环的共轭系统,其中咪唑环的氮原子位于1号和3号位,形成平面结构
  • 吡咯烷基甲硫基 :通过硫原子连接的甲基桥接苯并咪唑环与吡咯烷环。吡咯烷环的3号位氮原子与甲基硫基相连,形成S-C-N键序列
  • 氯化物盐形式 :吡咯烷环的氮原子被质子化,形成氯化氢盐结构,增强水溶性

立体化学方面,吡咯烷环的椅式构象和苯并咪唑环的平面性共同决定了分子的空间排列。然而,目前文献中未明确报道该化合物的绝对构型或光学异构体

表1:分子组成与键序列
部分 化学结构 关键键序列
苯并咪唑环 C7H4N2 C-N(咪唑环)
吡咯烷基甲硫基 S-CH2-C5H9N S-C(硫甲基桥)
氯化物盐 Cl⁻ N-H⁺(质子化氮)

分子式及分子量

该化合物的分子式为 C₁₃H₁₈ClN₃S ,分子量为 283.83 g/mol (计算基于氢原子数、氯、氮、硫的原子量)。其分子量与同类吡咯烷基衍生物(如2-(吡咯烷基甲基硫基)苯并咪唑)相似,但因氯化物盐的存在,相对分子质量增加约36.46(氯原子质量)

物理性质

熔点与溶解性

目前公开文献中未明确报告该化合物的熔点数据。类似化合物(如2-吡咯烷基甲硫基苯并咪唑)的熔点通常在150–200°C范围内,但具体数值需通过实验验证
溶解性 方面,氯化物盐形式通常表现出较高的水溶性,但具体溶解度数据未被披露。苯并咪唑类化合物在有机溶剂(如DMSO、乙醇)中的溶解性一般较好,硫原子可能增强与亲溶剂的相互作用

光学性质

该化合物属于非手性化合物,因为其分子结构中缺乏不对称中心或平面手性元素。苯并咪唑环的平面结构与吡咯烷环的椅式构象共同决定了其对称性

结构特征分析

苯并咪唑环

苯并咪唑环由苯环与咪唑环共轭形成,形成拉莫尔共振稳定结构。该环系统的氮原子(1号和3号位)参与氢键作用,尤其是1号位氢原子可能与生物大分子形成氢键受体

吡咯烷基甲硫基

吡咯烷基甲硫基通过硫原子连接苯并咪唑环与吡咯烷环。硫原子的孤对电子能够与亲硫基团(如蛋白质中的半胱氨酸残基)结合,可能影响生物活性。吡咯烷环的3号位氮原子被硫甲基取代,质子化后形成氯化氢盐,增强溶解性

氯化物盐形式

质子化的吡咯烷氮原子与氯离子形成离子键,显著改变分子的极性和溶解性。该形式使得分子在水溶液中离解为阳离子(吡咯烷基甲硫基苯并咪唑阳离子)和氯离子,适用于药物配方中的溶解度优化

Properties

IUPAC Name

2-(piperidin-3-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRZJNNKSMDGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzimidazole Thiol Derivative Synthesis

The benzimidazole scaffold is generally prepared by cyclization of o-phenylenediamine derivatives with suitable reagents, followed by functionalization at the 2-position to introduce a thiol or thioalkyl group.

  • A common approach involves the synthesis of 2-mercapto-1H-benzimidazole or its derivatives, which serve as nucleophilic partners for subsequent alkylation reactions.

S-Alkylation to Introduce Thioalkyl Group

The thioalkyl side chain is introduced via nucleophilic substitution (S-alkylation) of the benzimidazole thiol with alkyl halides or functionalized halides.

  • For example, reacting 2-mercapto-1H-benzimidazole with an appropriate alkyl halide under basic conditions in ethanol leads to 2-(thioalkyl)-1H-benzimidazole derivatives.

  • Typical reaction conditions: reflux in ethanol with sodium hydroxide as base, followed by extraction and purification via silica gel chromatography.

  • Yields can range widely depending on the alkylating agent, with some reported yields up to 96% for methylthio derivatives.

Cyclization and Final Product Formation

  • After coupling the piperidin-3-ylmethylthio group to the benzimidazole core, the product is typically isolated as the hydrochloride salt to enhance stability and facilitate purification.

  • The hydrochloride salt formation is achieved by treatment with hydrochloric acid in methanol or similar solvents, followed by crystallization or filtration.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Benzimidazole core synthesis o-Phenylenediamine + cyclization agents 2-Mercapto-1H-benzimidazole or derivative Established methods
2 S-Alkylation (thioalkylation) 2-Mercapto-benzimidazole + alkyl halide, NaOH, EtOH reflux 2-(Thioalkyl)-1H-benzimidazole derivatives Up to 96% (methylthio)
3 Mannich reaction 2-(Thioalkyl)-benzimidazole + piperidine + formaldehyde, EtOH reflux 2-((Piperidin-3-ylmethyl)thio)-1H-benzimidazole Moderate to good yields (~56%)
4 Salt formation Treatment with HCl in methanol Hydrochloride salt of target compound Facilitates isolation and stability

Detailed Research Findings and Notes

  • The S-alkylation step is critical and sensitive to the choice of alkyl halide and reaction conditions. Optimization of temperature and base concentration affects yield and purity.

  • The Mannich reaction for introducing the piperidinylmethyl group is efficient and allows for structural diversity by varying the amine component (piperidine derivatives).

  • Preparation of chiral piperidin-3-yl intermediates has been demonstrated with control over stereochemistry, which can influence biological activity and pharmacokinetics.

  • The overall synthetic route is modular, allowing for the exploration of various substituents on the benzimidazole and piperidine rings to optimize biological properties.

Chemical Reactions Analysis

Types of Reactions: 2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: The compound can be reduced to remove the benzo[d]imidazole ring or modify the piperidine ring.

  • Substitution Reactions: The thioether group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-CPBA, and other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, or halides.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.

  • Reduced Derivatives: Resulting from the reduction of the benzo[d]imidazole ring or piperidine ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Applications/Activities References
2-((Piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride (Target) C₁₃H₁₇ClN₃S Piperidin-3-ylmethyl thio 293.81* Hypothesized anticancer/H₂ antagonism -
2-(Piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride C₁₂H₁₆ClN₃ Piperidin-3-yl (no thio group) 237.73 Intermediate for bioactive molecules
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride C₁₆H₂₄ClN₃O Piperidin-4-yl, ethoxyethyl 309.83 Certified reference material
2-((Piperidin-2-ylmethyl)sulfonyl)-1H-benzo[d]imidazole hydrochloride C₁₃H₁₇ClN₃O₂S Piperidin-2-ylmethyl sulfonyl 326.81 Unknown (structural analog)
Etintidine Hydrochloride C₁₀H₁₅ClN₆S Imidazolylmethyl thio, cyano group 310.84 H₂ receptor antagonist (2.5× potent vs. Cimetidine)

*Calculated based on molecular formula.

Key Observations:
  • Functional Groups : The thioether (-S-) group in the target compound may enhance lipophilicity compared to sulfonyl (-SO₂-) or ethoxyethyl groups, influencing membrane permeability .
  • Biological Activity : Etintidine’s thioether-linked imidazole moiety demonstrates potent H₂ receptor antagonism, suggesting the target compound’s thio group could confer similar activity .

Pharmacological and Therapeutic Potential

Anticancer Activity:

Benzimidazole derivatives, such as 5a (benzimidazole-2-isoxazole), exhibit high potency against HEPG2 and PC12 cell lines (IC₅₀ < 10 μM) .

H₂ Receptor Antagonism:

Etintidine’s thioether group enhances its affinity for H₂ receptors compared to cimetidine . The target compound’s analogous thioether linkage may similarly improve receptor interaction, though piperidine substitution at the 3-position (vs. imidazole in etintidine) could modulate selectivity.

Research Findings and Gaps

  • Anticancer Derivatives : Benzimidazole-2-isoxazole (5a) shows promise, but the target compound’s activity remains unexplored .
  • Structural Studies : Piperidine ring conformation (e.g., chair vs. boat) in analogs like 2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride may influence binding to biological targets .
  • Synthetic Challenges : Sulfonation and thioether formation require precise temperature control, as seen in chlorosulfonic acid-mediated reactions .

Biological Activity

2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a compound that belongs to the benzimidazole family, characterized by its unique structure that combines a benzimidazole core with a piperidine moiety. This structural arrangement is significant as it contributes to the compound's diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N3SHClC_{12}H_{15}N_3S\cdot HCl, with a molecular weight of 201.27 g/mol. The compound features a benzimidazole ring linked to a piperidinylmethylthio group, which enhances its interaction with biological targets.

Property Value
Molecular FormulaC12H15N3SHClC_{12}H_{15}N_3S\cdot HCl
Molecular Weight201.27 g/mol
CAS Number123771-23-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cellular processes. This inhibition can lead to:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, particularly in the G2/M phase.
  • Apoptosis Induction : It promotes apoptotic pathways, increasing the levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
HeLa0.1 - 0.2
MDA-MB-4680.5
A5490.29 - 1.48

The compound's mechanism as an inhibitor of tubulin polymerization further supports its role as an anticancer agent, with IC50 values indicating potent activity against tumor cells .

Antimicrobial and Antiviral Properties

In addition to its anticancer effects, this compound exhibits promising antimicrobial and antiviral properties:

  • Antimicrobial Activity : Research indicates that it can inhibit the growth of various bacterial strains, demonstrating potential for use in treating infections.
  • Antiviral Activity : Preliminary studies suggest effectiveness against certain viral pathogens, although further research is needed to elucidate specific mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activities of related benzimidazole derivatives, providing insights into the potential applications of this compound:

  • Anti-inflammatory Effects : A related benzimidazole derivative showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .
  • Structural Activity Relationship (SAR) : Research into similar compounds suggests that modifications at specific positions on the benzimidazole ring can enhance or diminish biological activity, highlighting the importance of structure in drug design .

Q & A

Q. What are the recommended synthesis protocols for 2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via a manganese(III) acetate-mediated reaction between 1H-benzo[d]imidazole-2-thiol and piperidin-3-ylmethanol derivatives under reflux conditions (80°C, 2 hours in acetic acid) . Optimization involves adjusting solvent polarity (e.g., using pyridine for Schiff base condensation ), controlling stoichiometric ratios of reactants (e.g., 1:1 molar ratio of benzimidazole and thiol-containing precursors ), and employing catalysts like Mn(OAc)₃ to accelerate thioether bond formation. Post-synthesis purification via recrystallization (e.g., using ethanol) improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on chemical shifts for aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and aliphatic protons (δ 2.5–4.0 ppm for piperidine and thioether linkages) .
  • HRMS : Confirm molecular weight (e.g., calculated 267.76 g/mol for C₁₃H₁₈ClN₃O ).
  • IR : Identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ absent post-thioether formation) . Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to resolve ambiguities in structural assignments .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:
  • Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers, protected from light and moisture, at controlled temperatures (20–25°C) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in resolving contradictions in experimental spectral data?

  • Methodological Answer : Perform DFT optimizations (e.g., B3LYP/6-31G*) to generate theoretical NMR/IR spectra and compare with experimental data. For example, discrepancies in ¹³C NMR shifts near 120–130 ppm (benzimidazole carbons) may arise from solvent effects or protonation states; adjust computational models to include solvation (e.g., PCM model) or counterion interactions .

Q. What strategies are effective for designing analogs of this compound to enhance biological activity?

  • Methodological Answer :
  • Structural Modifications : Replace the piperidine moiety with pyrrolidine or morpholine to alter lipophilicity . Introduce electron-withdrawing groups (e.g., -CF₃) on the benzimidazole ring to improve metabolic stability .
  • Activity Testing : Use in vitro assays (e.g., cyclooxygenase inhibition ) to evaluate anti-inflammatory potential. Compare IC₅₀ values of analogs against the parent compound to establish structure-activity relationships (SAR) .

Q. How can researchers address low yields in multi-step syntheses involving thioether linkages?

  • Methodological Answer :
  • Step Optimization : Isolate intermediates (e.g., 2-(chloromethyl)-1H-benzimidazole ) to minimize side reactions.
  • Catalysis : Use triethylamine as a base to deprotonate thiol groups and facilitate nucleophilic substitution .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thioether formation .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer :
  • ADME Profiling : Conduct hepatic microsomal stability assays to assess metabolic degradation.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .
  • Bioavailability : Perform in vivo studies in rodent models, monitoring plasma concentrations via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Compare IC₅₀ values in primary vs. cancer cell lines (e.g., HeLa vs. HEK293) to identify selective toxicity .
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and ROS generation, which may vary by cell type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.